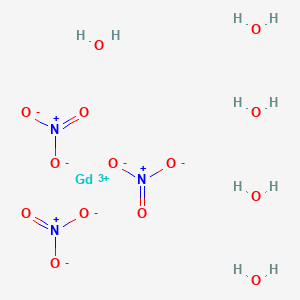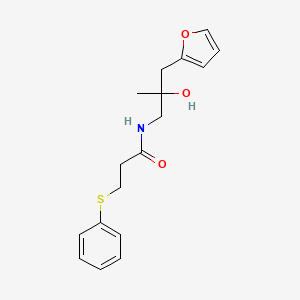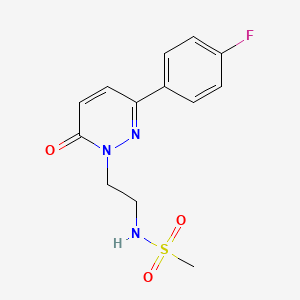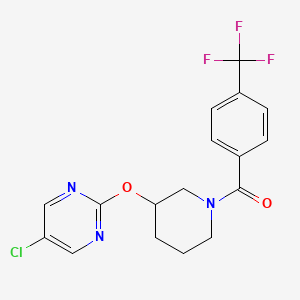
硝酸钆五水合物
描述
Gadolinium nitrate pentahydrate is an inorganic compound of gadolinium, a rare earth element. This compound is typically found in the form of white crystalline solids and is highly soluble in water. It is commonly used in various scientific and industrial applications due to its unique properties, such as its ability to act as an oxidizing agent and its role as a neutron poison in nuclear reactors .
科学研究应用
Gadolinium nitrate pentahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other gadolinium compounds and as a catalyst in various chemical reactions.
Biology: Employed in the preparation of gadolinium-based contrast agents for magnetic resonance imaging (MRI).
Medicine: Utilized in the development of diagnostic imaging agents and as a component in certain therapeutic formulations.
Industry: Applied in the production of specialty glasses, ceramics, and phosphors for light-emitting applications
作用机制
Target of Action
Gadolinium nitrate pentahydrate, also known as gadolinium(3+);trinitrate;pentahydrate, primarily targets neutrons in nuclear reactors . It acts as a neutron poison, which means it absorbs neutrons, thereby controlling the number of neutrons in the reactor .
Mode of Action
The compound interacts with its target by absorbing the neutrons, which prevents these neutrons from causing further fissions . This is crucial in maintaining the controlled chain reaction within the nuclear reactor .
Biochemical Pathways
It’s known that the compound, like all nitrate salts, is an oxidizing agent
Pharmacokinetics
It’s known that gadolinium-based contrast agents (gbcas), which contain gadolinium, are associated with gadolinium release and tissue deposition This suggests that gadolinium nitrate pentahydrate may have similar properties
Result of Action
The primary result of gadolinium nitrate pentahydrate’s action is the control of neutron activity within nuclear reactors . By absorbing neutrons, it prevents uncontrolled chain reactions, thereby contributing to the safe operation of the reactor .
生化分析
Biochemical Properties
Gadolinium Nitrate Pentahydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to study the pre-concentration and removal of Gd (III) from laboratory waste aqueous effluent by using a poly hydroxamate (PHA) chelator .
Cellular Effects
It is known that gadolinium-based compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Gadolinium Nitrate Pentahydrate involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gadolinium Nitrate Pentahydrate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Gadolinium Nitrate Pentahydrate is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Gadolinium Nitrate Pentahydrate within cells and tissues are complex processes that involve various transporters or binding proteins .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
Gadolinium nitrate pentahydrate can be synthesized through the reaction of gadolinium oxide with nitric acid. The reaction is typically carried out under controlled conditions to ensure the complete dissolution of gadolinium oxide and the formation of gadolinium nitrate. The reaction can be represented as follows:
Gd2O3+6HNO3→2Gd(NO3)3+3H2O
Industrial Production Methods
In industrial settings, gadolinium nitrate pentahydrate is produced by dissolving gadolinium oxide in nitric acid, followed by crystallization to obtain the pentahydrate form. The process involves careful control of temperature and concentration to ensure high purity and yield of the final product .
化学反应分析
Types of Reactions
Gadolinium nitrate pentahydrate undergoes various chemical reactions, including:
Oxidation: As an oxidizing agent, it can participate in redox reactions.
Hydrolysis: In aqueous solutions, it can hydrolyze to form gadolinium hydroxide and nitric acid.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include reducing agents such as hydrogen gas or metals like zinc.
Hydrolysis: Typically occurs in the presence of water or aqueous solutions.
Major Products Formed
Oxidation: The major products depend on the specific reducing agent used.
Hydrolysis: The primary products are gadolinium hydroxide and nitric acid.
相似化合物的比较
Similar Compounds
- Gadolinium nitrate hexahydrate
- Europium nitrate pentahydrate
- Terbium nitrate pentahydrate
- Dysprosium nitrate hydrate
Uniqueness
Gadolinium nitrate pentahydrate is unique due to its specific hydration state and its applications in neutron capture therapy and MRI contrast agents. Compared to other similar compounds, it offers distinct advantages in terms of solubility, stability, and reactivity .
属性
IUPAC Name |
gadolinium(3+);trinitrate;pentahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMYHHKLYAXIKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Gd+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GdH10N3O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Fine colorless crystals; [MSDSonline] | |
| Record name | Gadolinium nitrate pentahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9133 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
52788-53-1 | |
| Record name | Gadolinium nitrate pentahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-cyclopentyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2420110.png)
![4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2420112.png)
![N-[(4-chlorophenyl)methyl]-2-{[7-oxo-2-(piperidin-1-yl)-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2420113.png)
![N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE](/img/structure/B2420114.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2420115.png)


![Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate](/img/structure/B2420122.png)




